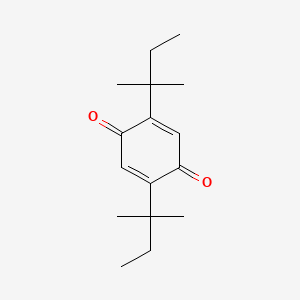

2,5-Di-tert-amylbenzoquinone

Descripción

Overview of Benzoquinones and Alkyl-substituted Derivatives

Benzoquinones are a class of organic compounds derived from aromatic compounds by the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. This results in a cyclic, fully conjugated dione (B5365651) structure. The simplest member of this class is 1,4-benzoquinone (B44022). Quinones are known for their distinctive color and, more importantly, their redox activity; they can undergo reversible reduction to form hydroquinones. evitachem.comevitachem.com This ability to act as electron acceptors or donors is fundamental to their role in both biological and synthetic chemical processes. evitachem.comscielo.br

The introduction of alkyl substituents onto the benzoquinone ring significantly modifies its chemical and physical properties. Alkylation can influence:

Redox Potential : Alkyl groups, being electron-donating, tend to decrease the redox potential of the quinone, affecting the energetics of its electron transfer reactions. researchgate.net

Solubility : The addition of nonpolar alkyl groups, such as tert-amyl, increases the compound's solubility in organic solvents while decreasing it in water. evitachem.com

Steric Hindrance : Bulky alkyl groups can sterically hinder the carbonyl groups, influencing the molecule's reactivity and how it interacts with other molecules.

Stability : Symmetrically substituted benzoquinones can exhibit increased stability. scielo.br

These modifications allow for the fine-tuning of benzoquinone derivatives for specific applications, making alkyl-substituted benzoquinones versatile building blocks in organic synthesis. researchgate.net

Significance of 2,5-Di-tert-amylbenzoquinone in Scientific Context

This compound (DTAABQ) is significant primarily due to its function as a redox-active molecule and a synthetic intermediate. Its chemical behavior is defined by its quinone core and the two tert-amyl side groups.

Key Research Applications:

Organic Synthesis : DTAABQ serves as an electron acceptor in various synthetic reactions. evitachem.com It is often synthesized through the oxidation of its hydroquinone (B1673460) precursor, 2,5-di-tert-amylhydroquinone (B165573) (DTAAHQ). evitachem.com This reaction is a critical step in studies focusing on antioxidant mechanisms, where DTAAHQ acts as a radical scavenger and is converted to DTAABQ. The compound itself can participate in further reactions, including reduction back to the hydroquinone form or substitution of the tert-amyl groups under specific conditions. evitachem.com

Materials Science : The redox properties of DTAABQ make it a candidate for inclusion in functional polymers and other materials where electron transfer characteristics are desired. evitachem.com

Medicinal Chemistry : While detailed biological studies are limited, DTAABQ has been investigated for potential antiprotozoal and antibacterial activities, which is a common area of research for quinone compounds. evitachem.com

The synthesis of DTAABQ typically involves the oxidation of 2,5-di-tert-amylhydroquinone using oxidizing agents like potassium dichromate or ferric chloride. evitachem.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄O₂ |

| Molecular Weight | 248.36 g/mol chemicalbook.com |

| CAS Number | 4584-63-8 chemicalbook.com |

| Appearance | Yellow to orange or brown solid evitachem.comlookchem.com |

| Melting Point | 137 °C chemicalbook.com |

| Boiling Point | 319.6 °C at 760 mmHg lookchem.comlookchem.com |

| Solubility | Soluble in organic solvents like acetone (B3395972) and dichloromethane; insoluble in water. evitachem.comlookchem.com |

Historical Perspectives and Early Research on Alkylated Benzoquinones

Research into quinones dates back to the 19th century, driven by their prevalence in nature as pigments and biologically active molecules. scielo.br Early work focused on understanding their structure and fundamental reactivity. The study of alkylated benzoquinones grew from this foundation, as chemists began to explore how modifying the basic benzoquinone structure could alter its properties.

Naturally occurring alkylated benzoquinones, such as Embelin (an undecyl-substituted dihydroxybenzoquinone), have been used in traditional medicine for centuries, prompting scientific investigation into their properties. scielo.br In the 20th century, systematic studies began to clarify the role of alkyl substituents. Research demonstrated that alkyl groups influence the redox potential and steric environment of the quinone ring, which is crucial for their function. researchgate.netnih.gov

While specific early research singling out this compound is not extensively documented in historical reviews, its study is a logical extension of the broader investigation into how sterically bulky alkyl groups affect quinone chemistry. The synthesis and characterization of various di-alkyl- and di-tert-alkyl-benzoquinones, including the tert-butyl analogue, were part of a wider effort to create and understand new functional organic compounds for use as antioxidants, polymerization inhibitors, and synthetic intermediates. researchgate.netchemicalbook.com The evolution of this research has been noted in studies of natural products, where various alkylated benzoquinones have been isolated from plants and fungi, further fueling interest in their synthesis and potential applications. scielo.brscielo.br

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXFOYLEDAOQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196628 | |

| Record name | DAQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4584-63-8 | |

| Record name | 2,5-Bis(1,1-dimethylpropyl)-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DAQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di-tert-amylquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DAQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,5 Di Tert Amylbenzoquinone

Precursor Synthesis: 2,5-Di-tert-amylhydroquinone (B165573)

The formation of 2,5-di-tert-amylhydroquinone is achieved by reacting hydroquinone (B1673460) with tert-amyl alcohol. This process is a cornerstone of its production and has been the subject of various research efforts to enhance efficiency and yield.

Alkylation of Hydroquinone with tert-Amyl Alcohol

The direct alkylation of hydroquinone using tert-amyl alcohol is a common and effective method for synthesizing 2,5-di-tert-amylhydroquinone. nih.gov This reaction is typically performed in the presence of an acid catalyst. nih.gov

The synthesis of 2,5-di-tert-amylhydroquinone proceeds through an acid-catalyzed electrophilic substitution reaction. The mechanism involves the following key steps:

Formation of the Electrophile: The acid catalyst protonates the hydroxyl group of tert-amyl alcohol, leading to the formation of a tert-amyl carbocation and a water molecule. This carbocation acts as the electrophile.

Electrophilic Attack: The electron-rich aromatic ring of hydroquinone is attacked by the tert-amyl carbocation. The hydroxyl groups on the hydroquinone ring are ortho- and para-directing, making the 2 and 5 positions favorable for substitution.

Deprotonation: A proton is lost from the intermediate to restore the aromaticity of the ring, resulting in the formation of 2,5-di-tert-amylhydroquinone.

The hydroxyl groups of hydroquinone activate the benzene (B151609) ring, facilitating the electrophilic substitution. ncert.nic.in

Various acid catalysts can be employed for the alkylation of hydroquinone with tert-amyl alcohol, each with distinct advantages and operational parameters. Commonly used catalysts include sulfuric acid (H₂SO₄), aluminum chloride (AlCl₃), and sodium pyrosulfate (Na₂S₂O₇).

In one method, a mixture of hydroquinone, tert-amyl alcohol, and acetic acid is treated with concentrated sulfuric acid at room temperature. nih.gov Another approach involves dispersing hydroquinone in dilute sulfuric acid (50%-80% concentration) and then adding the alkylating agent. google.com Recent advancements have explored the use of sodium pyrosulfate (Na₂S₂O₇) in an aqueous system, offering a more environmentally friendly alternative to hazardous organic solvents.

Interactive Table: Comparison of Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| H₂SO₄ | Water/Toluene | 95–135 | 70–80 | >95 | Moderate |

| AlCl₃ | Toluene | 100–110 | 75–90 | >98 | High |

| Na₂S₂O₇ | Water | 80–100 | 70–75 | >95 | High |

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2,5-di-tert-amylhydroquinone. Key parameters that are often adjusted include reaction time, temperature, and the molar ratio of reactants.

One documented procedure involves stirring a mixture of hydroquinone, tert-amyl alcohol, and acetic acid with concentrated sulfuric acid for 7 hours at room temperature, which, after workup and recrystallization from benzene, yields a white solid with a 78% yield. nih.gov Another method using 70% aqueous sulfuric acid at room temperature for 1 hour resulted in a 58% yield after recrystallization. nih.gov A process utilizing trimethylethylene as the alkylating agent in 70% sulfuric acid produced a quantitative yield of diamyl hydroquinone. google.com

Interactive Table: Optimization of Reaction Conditions

| Reactants | Catalyst | Solvent | Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Hydroquinone, tert-Amyl Alcohol | Concentrated H₂SO₄ | Acetic Acid | 7 | Room Temp | 78 |

| Hydroquinone, 3-Methyl-3-pentanol | 70% Aqueous H₂SO₄ | None | 1 | Room Temp | 58 |

| Hydroquinone, Trimethylethylene | 70% H₂SO₄ | None | Not specified | Not specified | Quantitative |

Industrial-Scale Production Methods for 2,5-Di-tert-amylhydroquinone

For industrial-scale production, efficiency, sustainability, and cost-effectiveness are paramount. Continuous flow processes are increasingly being adopted to meet these demands.

Continuous flow chemistry offers several advantages for the industrial synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov While specific details on the continuous flow synthesis of 2,5-di-tert-amylhydroquinone are not extensively published, the principles of continuous flow alkylation are well-established for similar compounds. researchgate.net These systems typically involve pumping the reactants and a catalyst through a heated reactor coil or a packed-bed reactor. nih.gov The use of heterogeneous catalysts is particularly advantageous in flow systems as they can be easily separated from the product stream, allowing for catalyst recycling and a cleaner product. mdpi.com The development of continuous processes for the alkylation of hydroquinone could lead to more efficient and sustainable industrial production. researchgate.net

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers a green and efficient alternative to traditional solvent-based methods for producing quinone derivatives. This technique involves the use of mechanical force, such as grinding or milling, to initiate chemical reactions between solid-state reactants, often in the absence of a solvent. researchgate.netbeilstein-journals.org This approach can lead to higher yields, reduced reaction times, and minimizes the generation of hazardous waste associated with solvent use. researchgate.netmdpi.com

In the context of 2,5-Di-tert-amylbenzoquinone, a potential mechanochemical route involves the alkylation of 1,4-benzoquinone (B44022). While specific studies on the mechanochemical synthesis of this compound are not extensively detailed in the provided results, the general principles of mechanochemistry suggest its applicability. For instance, the alkylation could be achieved by grinding 1,4-benzoquinone with a suitable tert-amylating agent in a ball mill. The mechanical energy input facilitates the reaction between the solid reactants. This solvent-free approach is recognized as an effective and eco-friendly alternative to conventional methods. mdpi.com

Emerging Techniques: Photocatalytic and Biocatalytic Synthesis

Emerging synthetic strategies for quinone derivatives are increasingly focused on sustainability and selectivity, with photocatalysis and biocatalysis at the forefront.

Photocatalytic Synthesis: Visible-light-driven photocatalysis represents a modern approach to organic synthesis. researchgate.net For the synthesis of this compound, a photocatalytic alkylation of 1,4-benzoquinone could be employed. This method would typically involve a photocatalyst that, upon absorbing light, initiates the reaction between the benzoquinone substrate and a tert-amyl source. While the specific conditions for this reaction are not detailed in the provided results, photocatalytic methods are known for their mild reaction conditions and high selectivity. rsc.org

Biocatalytic Synthesis: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Engineered E. coli expressing cytochrome P450 monooxygenases have been shown to convert hydroquinone derivatives into this compound with a reported yield of 65%. This method offers a high degree of selectivity and operates under environmentally benign conditions.

Conversion of 2,5-Di-tert-amylhydroquinone to this compound

A primary and efficient route to this compound is through the oxidation of its hydroquinone precursor, 2,5-Di-tert-amylhydroquinone. This conversion is a key step and can be achieved using various oxidative methods.

Oxidative Coupling Reactions

The oxidation of 2,5-Di-tert-amylhydroquinone to this compound is a synthetically useful transformation. libretexts.org This process involves the removal of two hydrogen atoms from the hydroxyl groups of the hydroquinone, leading to the formation of the corresponding quinone. jackwestin.com

Mechanistic Studies of Hydrogen Atom Loss from Hydroxyl Groups

The oxidation of hydroquinones to quinones proceeds through the loss of hydrogen atoms from the hydroxyl groups. This process is a proton-coupled electron transfer (PCET) mechanism. researchgate.net Detailed computational studies on hydroquinone have shown that hydrogen atom abstraction by radicals like hydroxyl (HO•) and hydroperoxyl (HOO•) is a key step. researchgate.net The mechanism involves the simultaneous transfer of a proton and an electron to the radical species. researchgate.net In the case of 2,5-Di-tert-amylhydroquinone, the oxidation involves an electron transfer from the hydroxyl groups, which generates semiquinone radicals. These radicals then stabilize by forming the final this compound product. The presence of the bulky tert-amyl groups influences the electronic properties and reactivity of the hydroquinone.

Utilization of Various Oxidizing Agents

A variety of oxidizing agents can be employed for the conversion of 2,5-Di-tert-amylhydroquinone to this compound, providing a high-purity route to the final product. The choice of oxidant can influence the reaction conditions and yield.

| Oxidizing Agent | Conditions/Solvent | Reference |

| Potassium permanganate (B83412) (KMnO₄) | Acidic conditions | |

| Hydrogen peroxide (H₂O₂) | Polar solvents, can be catalyzed by iodine or an iodine salt. | wikipedia.org |

| Potassium dichromate (K₂Cr₂O₇) | Typically used in acidic solutions. | orgsyn.org |

| Ferric chloride (FeCl₃) | A common oxidant for phenols and hydroquinones. | nih.gov |

| Periodic acid (H₅IO₆) | Used in acetonitrile-water mixtures; heating may be required. | nist.govnih.gov |

Table 1: Common Oxidizing Agents for Hydroquinone to Quinone Conversion

Copper-Catalyzed Aerobic Oxidation

Copper-catalyzed aerobic oxidation presents an efficient and environmentally friendly method for the oxidation of hydroquinones. nih.gov This process utilizes molecular oxygen from the air as the ultimate oxidant. nih.gov The reaction can be carried out under mild conditions. researchgate.net Various copper complexes, including those supported on materials like alumina (B75360) or incorporated into metal-organic frameworks (MOFs), have been shown to be effective catalysts. nih.gov The mechanism often involves the oxidation of the hydroquinone by a Cu(II) species, which is then regenerated by aerobic oxidation of the resulting Cu(I). researchgate.net This catalytic cycle allows for the use of substoichiometric amounts of the copper catalyst. Benzoquinone itself is often used as a co-catalyst in multi-component systems for aerobic oxidation, where a secondary catalyst supports the aerobic oxidation of the hydroquinone. nih.gov

Reduction of this compound to 2,5-Di-tert-amylhydroquinone

The reduction of this compound is a fundamental reaction that converts the quinone structure into its corresponding hydroquinone, 2,5-Di-tert-amylhydroquinone. evitachem.comevitachem.com This transformation is a redox reaction where the benzoquinone moiety acts as an electron acceptor. evitachem.com The process involves the addition of two hydrogen atoms to the carbonyl groups of the quinone ring, resulting in the formation of hydroxyl groups. This conversion is significant as it represents the reverse of the primary synthesis method for this compound, which involves the oxidation of 2,5-Di-tert-amylhydroquinone. evitachem.comevitachem.com The redox cycle between the quinone and hydroquinone forms is a key characteristic of this class of compounds. nih.gov

Application of Reducing Agents (e.g., NaBH₄, LiAlH₄)

The reduction of this compound to its hydroquinone form is effectively achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.comevitachem.com These reagents are sources of hydride ions (H⁻) which attack the electrophilic carbonyl carbons of the quinone ring. moriroku.co.jpnumberanalytics.com

Sodium borohydride is a selective reducing agent, typically used for reducing aldehydes and ketones. masterorganicchemistry.comecochem.com.co Its reaction with this compound is generally carried out in a protic solvent like methanol (B129727) or ethanol. youtube.com The reaction is typically performed at cool temperatures, such as 0–5°C, to control the reaction rate.

Lithium aluminum hydride is a more powerful and less selective reducing agent compared to NaBH₄. numberanalytics.commasterorganicchemistry.comyoutube.com It can reduce a wider variety of functional groups. masterorganicchemistry.com The reduction using LiAlH₄ is usually conducted in an aprotic solvent, such as dry tetrahydrofuran (B95107) (THF), and may require reflux conditions. numberanalytics.com A key finding is that during these reduction reactions, the tert-amyl groups on the aromatic ring remain intact, indicating resistance to dealkylation under these conditions.

The following table summarizes typical reaction conditions for the reduction of this compound's precursor under specific laboratory conditions.

| Reagent | Equivalent | Solvent | Temperature | Time | Product Purity (%) |

| NaBH₄ | 1.5 eq | Methanol | 0–5°C | 2h | 95 |

| LiAlH₄ | 2 eq | Dry THF | Reflux | 4h | 98 |

This data is based on the reduction of the corresponding oxidized species back to 2,5-Di-tert-amylhydroquinone.

Direct Synthesis of this compound

The most direct and common method for synthesizing this compound involves the oxidation of its hydroquinone precursor, 2,5-Di-tert-amylhydroquinone. evitachem.comevitachem.com This oxidation process entails the removal of two hydrogen atoms from the hydroxyl groups of the hydroquinone, leading to the formation of the two carbonyl groups characteristic of the quinone structure. Various oxidizing agents can be employed for this transformation, including potassium dichromate or ferric chloride under acidic conditions. evitachem.com

Friedel-Crafts Alkylation of Benzoquinone

The synthesis of this compound can be achieved through the Friedel-Crafts alkylation of a suitable aromatic precursor. This type of electrophilic aromatic substitution reaction involves reacting an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.comcerritos.edu

In this context, 1,4-benzoquinone is alkylated using a tert-amyl source. The reaction introduces the bulky tert-amyl groups onto the benzoquinone ring. Alternatively, and more commonly for its precursor, 2,5-Di-tert-amylhydroquinone is synthesized via the Friedel-Crafts alkylation of hydroquinone with tert-amyl alcohol. This reaction is often catalyzed by acids like sulfuric acid or a Lewis acid like aluminum chloride in a solvent such as toluene. The resulting 2,5-Di-tert-amylhydroquinone is then oxidized to yield the final this compound product. evitachem.com The use of a tertiary alkylating agent helps to prevent carbocation rearrangements that can be problematic in Friedel-Crafts reactions. cerritos.edu

Other Synthetic Routes and Emerging Techniques

Beyond the conventional oxidation of hydroquinone and Friedel-Crafts alkylation, research into alternative synthetic pathways is ongoing. One area of interest is the development of more environmentally friendly methods. For instance, photochemical reactions are being explored as an alternative to traditional Friedel-Crafts chemistry, which often relies on corrosive and air-sensitive catalysts and hazardous solvents. iastate.edu A photochemical approach could involve the light-mediated reaction of a quinone with an aldehyde. iastate.edu While not yet specifically detailed for this compound, these emerging techniques represent a potential future direction for the synthesis of alkylated benzoquinones, aiming for higher atom economy and reduced pollution. iastate.edu

Chemical Reactivity and Transformation of 2,5 Di Tert Amylbenzoquinone

Redox Chemistry

The redox-active quinone moiety is central to the chemical reactivity of 2,5-di-tert-amylbenzoquinone, allowing it to function as an electron acceptor in numerous chemical and biological processes. evitachem.com

Electron Transfer Mechanisms and Semiquinone Radical Formation

Quinones, in general, are known to undergo oxidation-reduction cycles that involve the formation of semiquinone radicals. nih.gov This process is initiated by a one-electron reduction of the quinone. In the case of tert-butylated quinones, the formation of a tert-butylsemiquinone anion radical has been observed in biological systems. nih.gov This radical is formed from both the quinone and its corresponding hydroquinone (B1673460). nih.gov The autoxidation of the semiquinone radical can lead to the production of superoxide (B77818) in the presence of oxygen. nih.gov The stability of semiquinone radicals can be influenced by their environment, such as within a protein cavity. researchgate.net

Oxidation to Higher Oxidation State Compounds

This compound can be further oxidized to yield compounds in a higher oxidation state. evitachem.com This is a characteristic reaction of quinones, although specific details regarding the resulting compounds and reaction conditions for this compound are not extensively detailed in the provided search results.

Reduction to 2,5-Di-tert-amylhydroquinone (B165573)

The reduction of this compound yields its corresponding hydroquinone, 2,5-di-tert-amylhydroquinone. evitachem.com This transformation can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com The tert-amyl groups typically remain intact during this reduction process, indicating their resistance to dealkylation under these conditions.

| Reaction | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 2,5-Di-tert-amylhydroquinone |

Substitution Reactions

Replacement of tert-Amyl Groups with Other Functional Groups

Under specific reaction conditions, the tert-amyl groups of this compound can be replaced by other functional groups. evitachem.com However, detailed examples and mechanisms for the direct substitution of the tert-amyl groups on the benzoquinone ring are not extensively provided in the search results. Research on the related compound 2,5-dihydroxy- evitachem.com-benzoquinone indicates that it readily reacts with nucleophiles like secondary amines and thiols, leading to the formation of 2,5-disubstituted products. rsc.org The mechanism for this type of reaction can be complex, potentially involving either direct ipso-substitution or an addition/elimination pathway. rsc.org

Reactions with Free Radicals

The interaction with free radicals is fundamental to the function of this compound as an inhibitor.

Radical-Mediated Cleavage of Hydroxyl Groups in Related Compounds

The study of related hydroquinone compounds provides insight into radical-mediated reactions. For instance, 2,5-Di-tert-amylhydroquinone (DTAAHQ), the reduced form of this compound, undergoes decomposition at high temperatures. This decomposition involves the radical-mediated cleavage of the hydroxyl groups. The primary product of this thermal decomposition is this compound, indicating a direct oxidative transformation facilitated by radical mechanisms. This process can be accelerated by the presence of pro-oxidant metal ions. Similarly, the oxidation of other hydroquinones to their corresponding benzoquinones can proceed through thermochemical or photochemical pathways. google.com In some advanced oxidation processes, hydroxyl radicals (•OH) are used to degrade aromatic pollutants, but the resulting benzoquinone intermediates can be resistant to further oxidation by •OH due to high reaction energy barriers. researchgate.net

Table 2: Thermal Decomposition of 2,5-Di-tert-amylhydroquinone (DTAAHQ)

| Temperature (°C) | Atmosphere | Major Products | Half-Life (h) | Reference |

|---|---|---|---|---|

| 180 | N₂ | This compound + CO₂ | 1.5 | |

| 200 | Air | This compound + tert-amylphenol | 0.8 |

Electron Spin Resonance (ESR) Monitoring in Oxidation Paths

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a key analytical technique for studying compounds with unpaired electrons, such as free radicals. ESR can be used to detect and characterize the radical intermediates formed during the oxidation or reduction of benzoquinone derivatives. jeol.comjeol.com In electrolytic ESR studies, a p-benzoquinone anion radical can be generated and observed. jeol.com Applying a voltage to a solution of p-benzoquinone in an electrolytic cell results in an ESR spectrum of five lines, which confirms the generation of the p-benzoquinone anion radical (BQ−•) due to the hyperfine structure created by the four equivalent protons on the benzene (B151609) ring. jeol.comjeol.com

ESR studies have also been used to investigate the formation of free radicals from various benzoquinone derivatives. nih.gov The intensity of the ESR signal can correlate with the reactivity of the quinone. For example, chlorine-substituted benzoquinones, which are more reactive towards nucleophiles, also produce a more intense EPR signal compared to the parent benzoquinone. nih.gov This technique is crucial for understanding the mechanistic pathways of quinone reactions, including whether they proceed via Michael addition or a free radical-mediated mechanism. nih.gov

Table 3: ESR Spectrum Data for p-Benzoquinone Anion Radical

| Parameter | Value | Reference |

|---|---|---|

| Splitting Constant | 0.24 mT | jeol.com |

| Signal Intensity Ratio | 1:4:6:4:1 | jeol.com |

| g-factor (BQ radical) | 2.001382 | nih.gov |

| g-factor (Chlorobenzoquinone radical) | 2.001534 | nih.gov |

Advanced Characterization and Analytical Methodologies for 2,5 Di Tert Amylbenzoquinone

Chromatographic Techniques

Chromatographic methods are essential for separating 2,5-Di-tert-amylbenzoquinone from impurities and for assessing its purity. These techniques are foundational in both qualitative and quantitative analysis of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of non-volatile compounds like this compound. In a typical HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. Due to differential interactions between the compound, impurities, and the stationary phase, they elute at different times, allowing for their separation and quantification.

For benzoquinone derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water with acetonitrile or methanol). A UV detector is typically used for detection, as the quinone chromophore absorbs light in the UV-visible range. The purity is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion Peak and Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the analysis of volatile and semi-volatile compounds. Commercial suppliers of this compound often use gas chromatography (GC) to specify a purity of greater than 95.0%. tcichemicals.comtcichemicals.com In this method, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. The separated components then enter the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these ions is measured, generating a mass spectrum that serves as a molecular fingerprint. For this compound, GC-MS can identify the molecular ion peak, confirming its molecular weight, and can also detect and help identify volatile impurities by comparing their mass spectra to spectral libraries.

| Fragment Property | m/z Value |

|---|---|

| Top Peak | 41 |

| 2nd Highest Peak | 29 |

| 3rd Highest Peak | 177 |

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. nih.gov

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Manufacturers often use NMR to confirm the structure of this compound. tcichemicals.comtcichemicals.com Both ¹H (proton) and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to the different types of protons in the molecule. The protons on the quinone ring would appear in the olefinic region (typically 6.5-7.0 ppm). The protons of the two equivalent tert-amyl groups [-C(CH₃)₂CH₂CH₃] would give rise to signals for the methyl and methylene groups in the aliphatic region. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. It would show characteristic signals for the carbonyl carbons (C=O) of the quinone ring (typically in the range of 180-190 ppm), the sp² hybridized carbons of the ring, and the sp³ hybridized carbons of the tert-amyl substituents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by strong absorption bands indicative of its key structural features. nih.gov

The most prominent peaks would be associated with the carbonyl (C=O) and alkene (C=C) groups of the quinone ring, as well as the C-H bonds of the tert-amyl groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretching | 2850-3000 |

| Conjugated Ketone C=O | Stretching | 1650-1680 |

| Alkene C=C | Stretching | 1600-1650 |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure and extent of conjugation. The conjugated system of the benzoquinone ring in this compound gives rise to characteristic electronic transitions.

While specific data for the tert-amyl derivative is not widely published, the closely related compound 2,5-di-tert-butyl-p-benzoquinone has been studied in an isopropanol solvent. pte.hu It exhibits an absorption maximum at 451.5 nm, which is responsible for its yellow color. pte.hu this compound is expected to have a very similar UV-Vis spectrum due to the analogous electronic structure of the chromophore. The analysis typically involves dissolving the compound in a suitable solvent, such as isopropanol or acetonitrile, and measuring its absorbance across the UV and visible range. pte.hu

| Solvent | Absorption Maximum (λmax) |

|---|---|

| Isopropanol | 451.5 nm |

Data shown for the analogous compound 2,5-di-tert-butyl-p-benzoquinone as a reference. pte.hu

Electrochemical Studies

Electrochemical methods are pivotal in understanding the electron transfer properties of quinones, which are fundamental to their chemical reactivity and potential applications.

Cyclic Voltammetry (CV) for Redox Potentials and Comparative Analysis with Analogues

Cyclic voltammetry is an essential technique for probing the redox behavior of electroactive species like this compound. It provides valuable information on the formal reduction potentials (E°), the reversibility of electron transfer processes, and the stability of the generated radical anions and dianions. While specific cyclic voltammetry data for this compound is not extensively documented in publicly accessible literature, a comprehensive understanding can be derived from the analysis of its structural analogues.

The electrochemical behavior of benzoquinones is significantly influenced by the nature and position of the substituents on the quinone ring. Electron-donating groups, such as the tert-amyl groups in the target molecule, are expected to lower the redox potential, making the compound easier to reduce compared to the parent benzoquinone. Conversely, electron-withdrawing groups increase the redox potential.

A comparative analysis with a range of substituted benzoquinones can elucidate the position of this compound within this class of compounds. The redox potentials for several benzoquinone derivatives, as determined by cyclic voltammetry, are presented in the interactive data table below. This data, obtained under consistent experimental conditions, allows for a systematic comparison. For instance, the presence of bulky alkyl groups like tert-butyl at the 2 and 5 positions in 2,5-di-tert-butyl-1,4-benzoquinone results in a specific redox potential that can serve as a close proxy for that of this compound.

Redox Potentials of Substituted Benzoquinones

| Compound | Redox Potential (V) |

|---|---|

| Methyl-p-benzoquinone | 2.765 |

| 2,5-Di-tert-butyl-1,4-benzoquinone | 2.658 |

| 2,5-Dimethyl-1,4-benzoquinone | 2.698 |

| 2,6-Di-tert-butyl-1,4-benzoquinone | 2.565 |

| Duroquinone (2,3,5,6-Tetramethyl-1,4-benzoquinone) | 2.610 |

| 2,5-Di-tert-octyl-1,4-benzoquinone | 2.639 |

| Benzoquinone | 2.832 |

| 2,5-Diphenyl-1,4-benzoquinone | 2.830 |

| 2,5-Dichloro-1,4-benzoquinone | 3.065 |

The data in this table is sourced from a study on benzoquinone derivatives and is used for comparative purposes. mdpi.com

Based on this comparative data, it can be inferred that this compound would exhibit a redox potential in a similar range to its tert-butyl and tert-octyl analogues, likely between 2.6 to 2.7 V under the specified experimental conditions. The bulky tert-amyl groups are expected to provide steric hindrance, which can influence the kinetics of the electron transfer at the electrode surface.

Pressure Dependence on Intramolecular and Intermolecular Ion Migration in Related Compounds

Crystallographic Analysis

Crystallographic techniques, particularly X-ray diffraction, are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. This information is crucial for understanding the physical properties of a compound and its intermolecular interactions.

X-ray Diffraction for Solid-State Structures, Quinone Planarity, and π-π Stacking

While a specific crystal structure for this compound has not been found in the surveyed literature, valuable insights can be drawn from the crystallographic analysis of its close analogue, 2,5-di-tert-butylhydroquinone, the reduced form of the corresponding quinone. The solid-state structure of such molecules is dictated by a balance of forces, including hydrogen bonding (in the hydroquinone (B1673460) form) and steric effects from the bulky alkyl groups.

For this compound, the planarity of the quinone ring is a key structural feature. The bulky tert-amyl groups at the 2 and 5 positions would likely introduce some steric strain, which could potentially cause a slight deviation from perfect planarity of the quinone ring. However, the conjugated system of the quinone ring strongly favors a planar conformation to maximize π-orbital overlap.

Another critical aspect of the solid-state structure of quinones is the potential for π-π stacking. These non-covalent interactions, where the π-systems of adjacent quinone rings align, play a significant role in the electronic properties of the material. In the case of this compound, the bulky tert-amyl groups would sterically hinder close face-to-face π-π stacking. It is more likely that the molecules would adopt a herringbone or a slipped-stack arrangement in the crystal lattice to minimize steric repulsion between the bulky substituents on adjacent molecules. This arrangement would still allow for some degree of π-orbital interaction between neighboring molecules, influencing the material's properties. The interplay between the steric hindrance of the tert-amyl groups and the attractive π-π interactions would ultimately determine the final crystal packing.

Theoretical and Computational Studies of 2,5 Di Tert Amylbenzoquinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic characteristics of molecules. acs.orgscielo.br DFT methods are widely used to study substituted benzoquinones, providing a balance between computational cost and accuracy for predicting geometries, electronic structures, and reactivity parameters. scielo.brmdpi.com For 2,5-Di-tert-amylbenzoquinone, these calculations can elucidate the influence of the bulky tert-amyl substituents on the p-benzoquinone core.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. mdpi.com The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netfrontiersin.org

The electronic structure of this compound is defined by the p-benzoquinone ring, a conjugated system with two carbonyl groups, modified by two tert-amyl groups. These alkyl groups are electron-donating through an inductive effect. This donation of electron density is expected to raise the energy levels of both the HOMO and LUMO compared to the unsubstituted p-benzoquinone. scielo.br Studies on other alkyl-substituted quinones confirm that increasing the number of electron-donating groups tends to shift HOMO and LUMO energies higher and decrease the HOMO-LUMO gap. jetir.org A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Computational studies on similar donor-acceptor compounds bearing a benzoquinone core have successfully correlated calculated HOMO and LUMO energies with experimental electrochemical data. nih.gov

Table 1: Representative Frontier Orbital Energies for Substituted Benzoquinones (Calculated via DFT) Note: These values are for analogous compounds and serve as an estimation for the properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 1,4-Benzoquinone (B44022) | -7.32 | -2.98 | 4.34 | B3LYP/6-311G(d,p) | scielo.br |

| 2,5-Dimethyl-1,4-benzoquinone | -6.81 | -2.69 | 4.12 | B3LYP/6-311G(d,p) | scielo.br |

| 2,5-Dichloro-1,4-benzoquinone | -7.61 | -3.65 | 3.96 | B3LYP/6-311G(d,p) | scielo.br |

| Tetramethyl-p-benzoquinone (Duroquinone) | -6.42 | -2.35 | 4.07 | B3LYP/6-311G(d,p) | scielo.br |

DFT is a powerful tool for predicting chemical reactivity through various descriptors. mdpi.com Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω) can quantify the reactivity of a molecule as a whole. lmaleidykla.ltresearchgate.net Local reactivity descriptors, like the Fukui function, identify which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.comresearchgate.net

The benzoquinone core is inherently electrophilic and readily participates in redox reactions and nucleophilic (Michael) additions. utc.edu For this compound, the key questions addressed by computational modeling would be how the tert-amyl groups modulate this intrinsic reactivity.

Steric Effects : The bulky tert-amyl groups create significant steric hindrance around the C2 and C5 positions. This would sterically shield the adjacent carbonyl carbons and the double-bond carbons from the approach of nucleophiles, potentially directing reactions to less hindered sites or slowing reaction rates. Studies on other quinones with bulky substituents have noted the significant impact of steric hindrance on reactivity. osti.govdiva-portal.org

Reaction pathway modeling can be used to map out the potential energy surface for specific reactions, such as Diels-Alder cycloadditions or reactions with biological nucleophiles. researchgate.netutc.edu Such models identify transition states and intermediates, allowing for the calculation of activation barriers and reaction energies, thereby predicting the feasibility and outcome of a reaction. utc.edu

Table 2: Conceptual DFT Reactivity Descriptors for a Model Quinone Note: This table illustrates the types of descriptors calculated for quinone systems. Values are illustrative and based on general findings in the literature.

| Descriptor | Symbol | Formula | Predicted Influence on Reactivity |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Measures electron escaping tendency; higher values suggest greater reactivity as a nucleophile. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; higher values indicate lower reactivity. lmaleidykla.lt |

| Global Electrophilicity | ω | μ2 / (2η) | Quantifies the ability to accept electrons; a key index for electrophiles like quinones. researchgate.net |

Molecular Dynamics Simulations

While quantum mechanics describes the electronic nature of a molecule, Molecular Dynamics (MD) simulations use classical mechanics to model the physical movements and interactions of atoms over time. rsc.orgmdpi.com MD is essential for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent.

MD simulations are ideal for studying how this compound interacts with solvent molecules. The compound has a polar quinone core and large, nonpolar tert-amyl side chains. This amphiphilic nature dictates its solubility and behavior in different solvents. It is expected to be poorly soluble in polar solvents like water but readily soluble in nonpolar organic solvents such as hexane (B92381) or toluene. pte.hu

Simulations can reveal:

Solvation Shell Structure : How solvent molecules arrange themselves around the solute. In an aqueous environment, water molecules would likely form hydrogen bonds with the carbonyl oxygens, while being excluded from the hydrophobic regions of the tert-amyl groups.

Solvent-Induced Effects : The solvent can influence the electronic properties and conformation of the solute. Studies on other quinones have shown that the solvent environment can affect redox potentials and the stability of different conformers. acs.orgacs.org Explicit solvent models in MD simulations provide a detailed picture of these specific interactions. acs.orgresearchgate.net

The tert-amyl groups of this compound are not rigid. Rotation can occur around the single bonds connecting the alkyl groups to the quinone ring and within the alkyl chains themselves. This flexibility gives rise to multiple possible conformations (rotamers).

Applications of 2,5 Di Tert Amylbenzoquinone in Specialized Chemical Fields

Organic Electronics

While specific research focusing exclusively on 2,5-Di-tert-amylbenzoquinone in organic electronics is limited in publicly available literature, the broader class of benzoquinone derivatives has been investigated for their potential in this field. Benzoquinones are known for their redox activity and electron-accepting capabilities, which are fundamental properties for materials used in organic electronic devices.

Benzoquinone derivatives are explored in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells. researchgate.net The performance of these devices is highly dependent on the molecular structure of the organic materials used. In the context of organic solar cells, quinone derivatives have been considered as potential electron acceptor materials. researchgate.net The synthesis of novel quinone derivatives for use as small organic semiconductor molecules in various photovoltaic applications is an active area of research. researchgate.net

The core functionality of many organic electronic devices relies on the efficient transfer of electrons between donor and acceptor materials. Benzoquinones are recognized as electron acceptors. researchgate.net The electron-accepting nature of the benzoquinone core is a key feature that makes its derivatives candidates for n-type semiconductors in organic electronics. The electronic properties of benzoquinone-based compounds, such as their LUMO (Lowest Unoccupied Molecular Orbital) energies, can be tuned by attaching different functional groups to the quinone ring. beilstein-journals.org This tuning is crucial for optimizing the performance of organic solar cells and other electronic devices. While the specific electron-accepting properties of this compound in a device context are not extensively documented, its structure is consistent with the characteristics required for an electron-accepting component.

Materials Science

In the realm of materials science, this compound is recognized for its utility in the creation of advanced materials and its significant role in polymer chemistry.

This compound is categorized under "Electronic Materials" and as a component for "Charge Transfer Complexes for Organic Metals" in chemical supplier databases. lookchem.comcymitquimica.com This suggests its potential use in the development of molecular conductors. Charge-transfer complexes, which consist of an electron donor and an electron acceptor molecule, are a key class of materials for creating organic conductors. acs.orgresearchgate.net The benzoquinone moiety can act as the electron acceptor in such complexes. The interaction between the donor and acceptor molecules in these complexes can lead to the formation of conductive pathways. While detailed studies on molecular conductors specifically synthesized from this compound are not prevalent, the fundamental properties of benzoquinones in forming charge-transfer complexes are well-established. acs.orgresearchgate.net

The table below summarizes some of the physical and chemical properties of this compound relevant to its applications in materials science.

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₂ |

| Molecular Weight | 248.36 g/mol |

| Appearance | Light yellow to Brown powder/crystal |

| Melting Point | 137 °C |

| Boiling Point | 319.6°C at 760 mmHg |

Note: The data in this table is compiled from various chemical data sources.

This compound plays a role in polymer chemistry, primarily as an inhibitor in polymerization reactions, which is indicative of its function as a stabilizer. lookchem.com

The primary mechanism through which compounds like this compound contribute to polymer stability is by preventing oxidative degradation. This is often achieved through the action of its precursor, 2,5-Di-tert-amylhydroquinone (B165573), which is a hindered phenolic antioxidant. partinchem.comvinatiorganics.comuvabsorber.com

Hindered phenols are a major class of primary antioxidants used in polymers. partinchem.comvinatiorganics.comuvabsorber.com Their protective mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to reactive free radicals (R•, ROO•) that are formed during the oxidative degradation of a polymer. partinchem.comvinatiorganics.com This process is outlined in the following table:

| Step | Reaction | Description |

| Initiation | Polymer → R• | Heat, light, or stress causes the formation of a polymer free radical. |

| Propagation | R• + O₂ → ROO• | The polymer radical reacts with oxygen to form a peroxy radical. |

| ROO• + Polymer-H → ROOH + R• | The peroxy radical abstracts a hydrogen from the polymer chain, creating a hydroperoxide and another polymer radical, propagating the chain reaction. | |

| Stabilization | ROO• + Ar-OH → ROOH + Ar-O• | The hindered phenol (B47542) (Ar-OH), in this case, 2,5-di-tert-amylhydroquinone, donates a hydrogen atom to the peroxy radical, neutralizing it. |

The resulting phenoxy radical (Ar-O•) is sterically hindered and relatively stable, and it can terminate another radical chain, thus inhibiting the degradation process. partinchem.comvinatiorganics.com The hydroquinone (B1673460) is oxidized to the corresponding benzoquinone in this process.

Role in Polymer Chemistry as a Stabilizer and Crosslinking Agent

Influence on Polymer Properties

The incorporation of quinone derivatives, such as this compound, into polymer systems can significantly influence the final material properties. The effects are often linked to their role during the polymerization process and their subsequent behavior as an additive in the finished polymer matrix. Research into related quinone compounds demonstrates their ability to act as initiators or modifiers in radical polymerization reactions. researchgate.net

For instance, in photoinitiated polymerization, different o-quinones have been shown to affect the porous architecture and mechanical properties of the resulting polymers. researchgate.net The nature of the quinone initiator can alter the average pore size and, consequently, the compressive strength and Young's modulus of the polymer monoliths. researchgate.net While this compound is a p-benzoquinone, these findings suggest that its specific structure, particularly the bulky tert-amyl groups, could similarly influence the polymerization kinetics and the ultimate morphology and physical characteristics of a polymer.

Furthermore, the precursor to this compound, 2,5-Di-tert-amylhydroquinone, is a hindered phenol, a class of compounds known for their function as radical scavengers that protect materials like polymers from oxidative degradation. The redox relationship between the hydroquinone and the benzoquinone form means that it can participate in reactions that neutralize free radicals, potentially enhancing the thermal and oxidative stability of the polymer. The selection of synthesis parameters, which can be influenced by such additives, is crucial for obtaining high molecular weight polymers with improved mechanical and thermal properties. icm.edu.pl

Below is a data table illustrating the impact of different quinone-based photoinitiators on polymer properties, based on findings from related compounds.

| Initiator | Polymerization Rate | Average Pore Size (Dmod) | Compressive Strength |

| 9,10-phenanthrenequinone (PQ) | Maximal | 3.7 µm | Lowest in Series |

| Camphorquinone (CQ) | Intermediate | 3.6 µm | Low in Series |

| 3,5-di-tert-butyl-benzoquinone-1,2 (35Q) | Minimal | 6.4 µm | Highest in Series |

| 3,6-di-tert-butyl-benzoquinone-1,2 (36Q) | Intermediate | 9.9 µm | High in Series |

This table is based on data for o-quinones in the polymerization of ethylene (B1197577) glycol dimethacrylate and demonstrates the principle that quinone structure influences polymer properties. researchgate.net

Synergistic and Antagonistic Effects with Other Additives

In polymer formulations, additives are rarely used in isolation. The interaction between this compound and other common additives, such as antioxidants or UV stabilizers, can lead to synergistic, additive, or antagonistic effects. mdpi.com

Synergy occurs when the combined effect of two or more additives is greater than the sum of their individual effects. nih.gov For example, this compound, through its redox cycle with its hydroquinone form, could potentially regenerate a primary antioxidant that has been consumed in terminating a free radical, thus extending the service life of the polymer in a synergistic fashion.

Antagonism is when the combined effect is less than the sum of the individual effects. mdpi.com An antagonistic interaction might occur if this compound were to interfere with the mechanism of another stabilizer. For instance, if it absorbs light in the same UV region as a UV absorber, it could reduce the efficiency of the primary stabilizer.

Additive effects are when the combined impact equals the sum of the individual effects, providing better outcomes without unexpected enhancements or detriments. mdpi.com

The specific nature of these interactions is highly dependent on the polymer matrix, the other additives present, and the environmental conditions the material is exposed to. Understanding these potential effects is critical for designing effective and stable polymer formulations.

Catalysis

Role as a Redox-Active Compound in Catalytic Cycles

Quinones are well-established redox-active compounds, capable of participating in electron transfer processes. The this compound / 2,5-Di-tert-amylhydroquinone pair can function as a two-electron, two-proton redox couple. This ability allows it to act as a redox mediator in various catalytic cycles.

In a hypothetical catalytic cycle, this compound can serve as an oxidizing agent, accepting electrons (and protons) from a substrate to become 2,5-Di-tert-amylhydroquinone. The reduced hydroquinone can then be re-oxidized back to the benzoquinone by a terminal oxidant (such as oxygen), completing the cycle and allowing the quinone to be used in catalytic amounts. The formation of a stable semiquinone radical as an intermediate is also a key feature of this process. The use of such redox-active organic molecules is a growing field in catalysis, offering an alternative to traditional metal-based catalysts. purdue.edusemanticscholar.org

Potential as a Ligand in Transition Metal Catalysis

Beyond its own redox activity, this compound has potential as a ligand in transition metal catalysis. The two carbonyl oxygen atoms can act as donors, coordinating to a metal center. The defining feature of this compound as a ligand would be the significant steric bulk provided by the two tert-amyl groups.

In transition metal catalysis, the electronic and steric properties of ligands are crucial for tuning the reactivity, selectivity, and stability of the metal complex. mdpi.comcmu.edu Sterically hindered ligands can create a specific coordination environment around the metal, which is critical for controlling catalytic reactions and isolating unstable intermediates. rutgers.edu The bulky tert-amyl groups of this compound could enforce a particular geometry on the catalytic complex, potentially leading to high selectivity in reactions such as cross-coupling or polymerization. This steric hindrance can also protect the metal center from unwanted side reactions, thereby increasing the catalyst's stability and lifetime. nih.gov

Environmental Chemistry

Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples (related to quinones)

Volatile organic compounds (VOCs) are a broad class of chemicals that are monitored in the environment due to their potential health effects. nih.gov While this compound itself has a relatively high boiling point and low volatility, the analysis of related quinone structures and their precursors or degradation byproducts can be relevant in environmental chemistry. For instance, compounds like tert-amylphenol, a potential byproduct from the degradation of 2,5-Di-tert-amylhydroquinone, are more volatile and could be present in environmental samples.

The detection and quantification of trace levels of VOCs in environmental samples such as air require sensitive analytical methods. azom.com A common approach involves sampling onto sorbent tubes followed by thermal desorption and analysis using gas chromatography-mass spectrometry (GC-MS). azom.comresearchgate.net Passive sampling devices are also used for time-integrated measurements of VOC concentrations in ambient air. nih.gov

The table below summarizes common analytical techniques used for VOC analysis, which would be applicable to the detection of quinone-related compounds in environmental matrices.

| Analytical Technique | Principle | Typical Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their chemical properties, followed by detection and identification based on their mass-to-charge ratio. azom.com | Gold standard for identifying and quantifying a wide variety of VOCs in air, water, and soil samples. |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | A form of chemical ionization mass spectrometry used for real-time monitoring of VOCs. azom.com | Real-time sensing of VOC levels, such as in breath analysis or monitoring industrial emissions. |

| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Allows for the direct, real-time analysis of trace gases in air, including VOCs. azom.com | Rapid screening and quantification of VOCs without sample preparation. |

| Passive Sampling (e.g., EPA Method 325A/B) | Sorbent tubes are deployed for a set period (e.g., two weeks) to collect time-integrated samples of airborne VOCs, which are then analyzed in a lab. nih.gov | Fenceline monitoring around industrial facilities and assessing spatial gradients of VOCs. |

Transformation in Wastewater Treatment Processes

While specific studies on the transformation of this compound in wastewater treatment processes are not extensively documented in publicly available literature, its likely fate can be inferred from the behavior of related benzoquinone compounds and the general principles of microbial and chemical degradation of alkylated aromatic compounds in such environments. The transformation of this compound in a wastewater treatment plant is expected to be influenced by a combination of biological and physicochemical processes.

The initial fate of this compound upon entering a wastewater treatment facility will likely involve partitioning between the aqueous phase and the solid phase (sewage sludge) due to its molecular structure. The presence of two bulky, nonpolar tert-amyl groups suggests a degree of hydrophobicity, which would favor its adsorption onto the organic-rich sludge particles. The removal efficiency for some substituted quinones in wastewater treatment plants has been observed to be variable, with a significant portion potentially being retained in the sewage sludge.

Biodegradation:

The primary mechanism for the transformation of organic compounds in conventional wastewater treatment is microbial degradation, occurring predominantly in the activated sludge process. The biodegradation of this compound is anticipated to proceed, although the rate may be constrained by the steric hindrance imposed by the two large tert-amyl groups.

Research on simpler p-benzoquinones indicates that a common initial step in their microbial degradation is the enzymatic reduction to the corresponding hydroquinone. industrialchemicals.gov.au Therefore, it is plausible that this compound would first be reduced to 2,5-di-tert-amylhydroquinone by microbial enzymes present in the activated sludge.

Potential Transformation Products:

Based on the degradation pathways of other aromatic compounds, the transformation of this compound could lead to a variety of intermediate and final products.

| Potential Transformation Process | Potential Products | Influencing Factors |

| Microbial Reduction | 2,5-Di-tert-amylhydroquinone | Redox potential, microbial community |

| Ring Cleavage | Aliphatic carboxylic acids (e.g., succinic acid, acetic acid) | Presence of specific dioxygenase enzymes |

| Side-chain Oxidation (less likely) | Hydroxylated and carboxylated derivatives | Specificity of microbial monooxygenases |

| Incomplete Mineralization | More polar, recalcitrant intermediates | Operating conditions of the treatment plant |

It is important to note that complete mineralization to carbon dioxide and water may not be achieved, and more persistent transformation products could be formed. The nature and concentration of these byproducts would depend on the specific microbial populations present and the operational parameters of the wastewater treatment plant.

Advanced Oxidation Processes (AOPs):

In wastewater treatment facilities that employ advanced oxidation processes (AOPs) for the removal of recalcitrant organic compounds, this compound would be susceptible to degradation by highly reactive species such as hydroxyl radicals. Studies on the degradation of other benzoquinones by AOPs have shown that these processes can effectively break down the aromatic ring structure. The reaction of this compound with hydroxyl radicals would likely lead to the formation of hydroxylated intermediates, followed by ring opening and subsequent degradation to smaller organic acids and eventually mineralization. The efficiency of AOPs would depend on factors such as the oxidant dosage, reaction time, and the presence of other radical-scavenging substances in the wastewater.

Biological Activity and Biomedical Research on 2,5 Di Tert Amylbenzoquinone

Redox Activity in Biological Systems

The biological functionality of 2,5-Di-tert-amylbenzoquinone is intrinsically linked to its chemical structure, specifically the quinone moiety, which facilitates its participation in redox (reduction-oxidation) reactions within biological environments.

This compound is characterized by its notable redox-active quinone structure, which allows it to function as an effective electron acceptor in various chemical and biological processes. evitachem.com This fundamental property enables its interaction with a range of biomolecules. evitachem.com The primary mechanism of action for the compound involves its ability to accept electrons, particularly within the electron transport chain. evitachem.com

This electron acceptor capability allows this compound to be reduced to its corresponding hydroquinone (B1673460) form, 2,5-Di-tert-amylhydroquinone (B165573). evitachem.com This conversion is a critical aspect of its biological activity, forming a redox cycle with its hydroquinone counterpart. Research has indicated that this compound can interact with the active sites of certain enzymes. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), enzymes involved in inflammatory pathways. evitachem.com

Antioxidant Mechanisms

The antioxidant properties associated with this compound are primarily understood through the actions of its reduced form, 2,5-Di-tert-amylhydroquinone. The benzoquinone itself is the oxidized product resulting from the antioxidant activity of the hydroquinone.

The principal antioxidant mechanism of hydroquinone analogues is their function as chain-breaking antioxidants. Specifically, 2,5-Di-tert-amylhydroquinone (DTAAHQ) acts by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals, such as lipid peroxyl radicals. This process forms stable, resonance-stabilized radicals, thereby terminating damaging chain reactions. When DTAAHQ performs this function, it is oxidized to this compound.

The antioxidant capacity of DTAAHQ is considered high. When compared to its analogue, 2,5-Di-tert-butylhydroquinone, which has moderate to high activity, the amyl variant demonstrates significant antioxidant potential. The steric and electronic effects of the tert-amyl groups influence this reactivity. A key indicator of antioxidant strength is the oxidation potential; a lower value suggests a greater ease of donating hydrogen atoms. Research shows that DTAAHQ has a lower oxidation potential than tert-butylhydroquinone (B1681946) (TBHQ), indicating superior antioxidant capability.

| Compound | Structure Type | Antioxidant Activity Level | Oxidation Potential (vs. SCE) |

|---|---|---|---|

| 2,5-Di-tert-amylhydroquinone | Tert-amyl groups | High | 0.65 V |

| 2,5-Di-tert-butylhydroquinone | Tert-butyl groups | Moderate to High | 0.72 V (for TBHQ) |

The protective effects against oxidative stress are primarily attributed to 2,5-Di-tert-amylhydroquinone, the reduced form of the benzoquinone. This hydroquinone derivative plays a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS). Its ability to scavenge free radicals and inhibit lipid peroxidation is fundamental to this protective action.

Studies have demonstrated that 2,5-Di-tert-amylhydroquinone can effectively reduce oxidative stress in various biological systems. For example, research involving its dietary administration to chickens showed it could enhance antioxidant defenses and improve health by lowering oxidative stress markers. While this compound itself is an electron acceptor and some quinones can induce oxidative stress, its role in the redox cycle is key. evitachem.com The regeneration of the potent antioxidant 2,5-Di-tert-amylhydroquinone from the benzoquinone form allows the cycle to continue, providing a sustained defense against oxidative damage.

Antimicrobial Studies

The potential for this compound and related compounds in antimicrobial applications has been a field of investigation.

This compound has been investigated for potential antibacterial properties. evitachem.com However, specific studies detailing its mechanism of action, such as the inhibition of RNA polymerase in Streptomyces sp., are not prominently available in existing literature.

Antifungal Activity

This compound, also known as 2,5-bis(1,1-dimethylpropyl)-2,5-cyclohexadiene-1,4-dione, has been identified as a compound with potential antifungal properties. cas.org Research has pointed to its presence in plant extracts that exhibit fungistatic capabilities.

In a study investigating plants used locally against skin diseases, an extract from Elephantorrhiza elephantina demonstrated noteworthy antifungal activity. up.ac.za Gas chromatography-mass spectrometry (GC-MS) analysis of this plant's acetone (B3395972) extract identified this compound (referred to as 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1-dimethylpropyl)-) as one of its chemical constituents. up.ac.za The extract showed activity against Trichophyton rubrum, a fungus responsible for common skin infections like dermatophytosis. up.ac.za

The broader class of benzoquinones, to which this compound belongs, is recognized for its antimicrobial effects. For instance, benzoquinones secreted by the red flour beetle, Tribolium castaneum, have shown species-specific antifungal effects against various fungi associated with maize, including species of Aspergillus, Penicillium, and Fusarium. mdpi.com Similarly, a related compound, 2,6-di-tert-butyl-1,4-benzoquinone, isolated from a Trichoderma strain, was found to inhibit the plant pathogen Cytospora chrysosperma. jmb.or.krnist.gov These findings underscore the potential of benzoquinone structures in the development of antifungal agents.

Table 1: Antifungal Activity Associated with this compound and Related Compounds

| Compound/Extract | Source | Target Fungi | Observed Effect | Reference |

| Acetone Extract containing this compound | Elephantorrhiza elephantina | Trichophyton rubrum | Noteworthy antifungal activity | up.ac.za |

| Benzoquinones (general) | Tribolium castaneum | Aspergillus flavus, A. fumigatus, A. niger, Fusarium sp., Penicillium sp. | Species-specific growth inhibition; lethal to Penicillium sp. | mdpi.com |

| 2,6-di-tert-butyl-1,4-benzoquinone | Trichoderma strain T-33 | Cytospora chrysosperma | Effective inhibitory ability | jmb.or.kr |

Other Reported Biological Activities

While direct research on this compound is limited, studies on plant extracts containing structurally similar quinone compounds reveal a range of other biological activities. The genus Ardisia, known to be rich in quinones, is frequently cited in this context. tandfonline.combohrium.com

Antitumor Activity: The antitumor potential of quinone-containing plant extracts has been a subject of scientific investigation. Traditionally, species from the genus Ardisia have been used in remedies for conditions like liver cancer. tandfonline.com A related hydroquinone, 2,5-Di-tert-butylhydroquinone, has been noted for its antitumor properties. nih.gov Furthermore, extracts from Capparis spinosa containing quinones have demonstrated antitumor effects on human gastric carcinoma (SGC-7901) and liver cancer (HepG2) cell lines. spandidos-publications.com

Antitrypanosomal Activity: Various quinone derivatives isolated from plants have shown promise as agents against trypanosomal parasites, the cause of neglected tropical diseases like Human African trypanosomiasis. A novel diterpene-substituted chromanyl benzoquinone named bokkosin, isolated from the roots of Calliandra portericensis, exhibited potent and rapid activity against Trypanosoma brucei. frontiersin.orgfrontiersin.orgresearchgate.net Similarly, isoflavan (B600510) quinones, such as abruquinones, extracted from Abrus precatorius have demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense. nih.gov Extracts from other plants, like Kigelia africana, have also shown potential as antitrypanosomiasis agents in in-vivo studies. researchgate.net

Table 2: Antitumor and Antitrypanosomal Research on Quinone-Containing Plant Extracts

| Activity | Compound/Extract | Source Organism | Target | Key Finding | Reference |

| Antitumor | 2,5-Di-tert-butylhydroquinone | Synthetic | Cancer cells | Possesses antitumor activity | nih.gov |

| Antitumor | Quinone-containing extracts | Capparis spinosa | HepG2, SGC-7901 cells | Apoptosis induction | spandidos-publications.com |

| Antitrypanosomal | Bokkosin (a chromanyl benzoquinone) | Calliandra portericensis | Trypanosoma brucei | Potent in vitro activity (EC₅₀ value of 0.69 ± 0.04 μg/mL) | frontiersin.org |

| Antitrypanosomal | Abruquinones (isoflavan quinones) | Abrus precatorius | Trypanosoma brucei rhodesiense | High in vitro activity (IC₅₀ as low as 0.01 µM) | nih.gov |

| Antitrypanosomal | Dichloromethane extract | Kigelia africana | Trypanosoma brucei rhodesiense | Cured 60% of treated animals in an in-vivo study | researchgate.net |

Enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX) are key players in the inflammatory process. academicjournals.org Compounds that inhibit these enzymes have therapeutic potential. Extracts from plants rich in benzoquinones have been shown to possess such inhibitory activities.

A benzoquinonoid fraction isolated from the roots of Ardisia crispa demonstrated selective inhibition of COX-2 and also inhibited the lipoxygenase enzyme. nih.gov Other compounds from the Ardisia genus, known as ardisiaquinones, have been identified as potent 5-lipoxygenase inhibitors. tandfonline.com Furthermore, standardized hydroalcoholic extracts from several species of the Asteraceae family, including Baccharis incarum and Chuquiraga atacamensis, showed significant inhibitory activity against both COX-1 and COX-2 enzymes. bjournal.org

Table 3: COX and LOX Inhibition by Plant Extracts Containing Benzoquinones and Similar Compounds

| Extract/Fraction | Source Organism | Target Enzyme | Inhibitory Effect | Reference |

| Benzoquinonoid fraction (BQ) | Ardisia crispa | COX-2, LOX | Selective COX-2 inhibition and LOX inhibition | nih.gov |

| Ardisiaquinones | Ardisia sieboldii | 5-Lipoxygenase | Potent inhibition | tandfonline.com |

| Hydroalcoholic Extracts | Baccharis incarum, Chuquiraga atacamensis, etc. | COX-1, COX-2 | Significant inhibition of both isoforms (IC₅₀ values from 2.0 to 16.7 µg/mL) | bjournal.org |

Anti-inflammatory Effects: Many species within the Ardisia genus, a source of quinones, are used in traditional medicine to treat inflammation. tandfonline.comresearchgate.net Scientific studies have validated these uses. For example, an ethyl acetate (B1210297) extract of Ardisia silvestris leaves was found to possess significant anti-inflammatory properties both in vitro, by inhibiting nitric oxide production in macrophage cells, and in vivo. tapchinghiencuuyhoc.vnresearchgate.net Similarly, a methanol (B129727) extract of Ardisia tinctoria reduced inflammatory markers by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov